molecular formula C15H20N2O3S B13950335 5-(3,5-Dimethyl-piperidine-1-sulfonyl)-1,3-dihydro-indol-2-one CAS No. 874373-14-5

5-(3,5-Dimethyl-piperidine-1-sulfonyl)-1,3-dihydro-indol-2-one

Cat. No.: B13950335
CAS No.: 874373-14-5
M. Wt: 308.4 g/mol
InChI Key: MFEKDMIBJKRBDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,5-Dimethyl-piperidine-1-sulfonyl)-1,3-dihydro-indol-2-one is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a piperidine ring substituted with dimethyl groups and a sulfonyl group, attached to an indolone core. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethyl-piperidine-1-sulfonyl)-1,3-dihydro-indol-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of dimethyl groups at the 3 and 5 positions. The sulfonyl group is then added through sulfonation reactions. Finally, the indolone core is synthesized and coupled with the piperidine-sulfonyl intermediate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethyl-piperidine-1-sulfonyl)-1,3-dihydro-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-(3,5-Dimethyl-piperidine-1-sulfonyl)-1,3-dihydro-indol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethyl-piperidine-1-sulfonyl)-1,3-dihydro-indol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzymatic activity. Additionally, the indolone core may interact with specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Dimethyl-piperidine-1-sulfonyl)-phenylamine
  • 3-(3,5-Dimethyl-piperidine-1-sulfonyl)-benzoic acid
  • 5-(3,5-Dimethyl-piperidine-1-sulfonyl)-pyridin-2-yl-hydrazine

Uniqueness

5-(3,5-Dimethyl-piperidine-1-sulfonyl)-1,3-dihydro-indol-2-one is unique due to its specific combination of a piperidine ring, sulfonyl group, and indolone core. This structural arrangement provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

874373-14-5

Molecular Formula

C15H20N2O3S

Molecular Weight

308.4 g/mol

IUPAC Name

5-(3,5-dimethylpiperidin-1-yl)sulfonyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C15H20N2O3S/c1-10-5-11(2)9-17(8-10)21(19,20)13-3-4-14-12(6-13)7-15(18)16-14/h3-4,6,10-11H,5,7-9H2,1-2H3,(H,16,18)

InChI Key

MFEKDMIBJKRBDT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3)C

solubility

9.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.